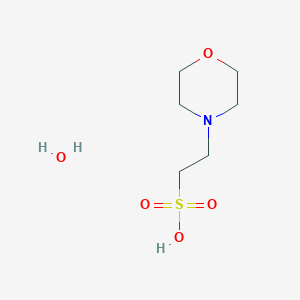

MES hydrate

描述

RN given refers to parent cpd

属性

IUPAC Name |

2-morpholin-4-ylethanesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIIXQJBDGSIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

145224-94-8 | |

| Record name | 4-Morpholineethanesulfonic acid, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145224-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80584934 | |

| Record name | 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266615-59-1, 145224-94-8 | |

| Record name | 4-Morpholineethanesulfonic acid hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1266615-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)ethane-1-sulfonic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Morpholineethanesulfonic acid, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Morpholinoethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-Morpholino)ethanesulfonic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to MES Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(N-morpholino)ethanesulfonic acid, commonly known as MES hydrate (B1144303). It details its chemical properties, pKa value, and applications, with a focus on its use as a biological buffer.

Core Concepts: Understanding MES Hydrate

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer developed by Dr. Norman Good and his colleagues in the 1960s.[1] It is widely utilized in biochemistry, molecular biology, and cell culture experiments.[2] As one of the "Good's buffers," MES is valued for its minimal interference in biological systems, high water solubility, and membrane impermeability.[3][4] Its chemical structure features a morpholine (B109124) ring and an ethanesulfonic acid group, which gives it its buffering capabilities.[1] this compound is the hydrated form of this compound.

The primary function of MES is to maintain a stable pH environment.[3] It is particularly effective in a pH range of 5.5 to 6.7.[4] Key characteristics include low UV absorptivity, stability across a wide pH range, and minimal binding of metal ions, making it a reliable component in various experimental settings.[4][5] It is often used as a substitute for potentially toxic buffers like cacodylate.[4][6]

Data Presentation: Physicochemical Properties

The quantitative data for MES and this compound are summarized below for easy reference.

| Property | Value | Reference(s) |

| pKa | 6.15 (at 20-25°C) | [1][3][7] |

| Useful pH Buffering Range | 5.5 – 6.7 | [3][4][8] |

| Molecular Formula | C₆H₁₃NO₄S | [1] |

| Molecular Weight | 195.24 g/mol (anhydrous basis) | [3][8] |

| CAS Number (Free Acid) | 4432-31-9 | [1][3] |

| CAS Number (Hydrate) | 1266615-59-1 | [1][8] |

| Water Solubility | High | [1][4] |

Note: The pKa value of MES is dependent on both temperature and buffer concentration.[1][5][9]

Experimental Protocols: pKa Determination

The pKa value of a buffer like MES is most accurately determined using potentiometric titration. This method involves monitoring the pH of the buffer solution as a titrant (a strong base, such as NaOH) is added incrementally.

Objective: To experimentally determine the pKa of MES buffer.

Materials:

-

MES free acid powder

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Methodology:

-

Preparation of MES Solution: Accurately weigh a known amount of MES free acid and dissolve it in a specific volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: Place the beaker containing the MES solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Initial pH Measurement: Record the initial pH of the MES solution before adding any NaOH.

-

Titration Process: Begin adding the NaOH titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Data Collection: Continue the titration past the expected equivalence point, recording data points frequently, especially in the region where the pH changes most rapidly.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the MES acid has been neutralized by the NaOH.

-

This half-equivalence point can be identified as the center of the flattest region (the buffer region) of the titration curve.[10] Mathematically, it is the pH at which the volume of added titrant is half of the volume required to reach the equivalence point (the steepest point of the curve).

-

Mandatory Visualization: Experimental Workflows

MES buffer is integral to many experimental workflows, including enzyme kinetics studies, where maintaining a stable pH is critical for accurate activity measurement.

References

- 1. MES (buffer) - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biochemazone.com [biochemazone.com]

- 4. alkalisci.com [alkalisci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]

- 7. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]

- 8. This compound GMP Excipient [biospectra.us]

- 9. From water solubility to stability: high-quality MES buffer has these 4 characteristics - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

MES Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, structure, and applications of 2-(N-morpholino)ethanesulfonic acid hydrate (B1144303) (MES hydrate), a pivotal buffering agent in scientific research and pharmaceutical development.

Introduction

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer that has become indispensable in a myriad of biological and biochemical applications.[1][2][3] Developed by Norman Good and his colleagues in the 1960s, MES was designed to be a superior buffering agent for biological research, exhibiting key characteristics such as high water solubility, minimal interaction with biological components, and a pKa near physiological pH.[4][5][6] This guide provides a detailed overview of the chemical properties and structure of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is a white crystalline powder known for its stability and compatibility with a wide range of experimental systems.[7] Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and a morpholino ring, is central to its function as a buffer.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₁₃NO₄S·xH₂O | [7] |

| Molecular Weight | 195.24 g/mol (anhydrous) | [4] |

| pKa (at 25 °C) | 6.1 | [1][4] |

| Effective pH Range | 5.5 - 6.7 | [1][4] |

| Melting Point | Decomposes above 300 °C | |

| Solubility in Water | Highly soluble | [1][4] |

| UV Absorbance (0.5M in H₂O) | λ: 260 nm Amax: 0.025 | [1] |

| λ: 280 nm Amax: 0.020 | [1] | |

| Metal Ion Binding | Minimal | [4][5] |

Structure

The molecular structure of MES consists of a morpholine (B109124) ring attached to an ethanesulfonic acid group. This unique combination of a weakly basic tertiary amine and a strongly acidic sulfonic acid group results in its zwitterionic character at neutral pH.

Crystalline Structure

Experimental Protocols

The utility of this compound is best understood through its application in various experimental settings. Below are detailed methodologies for the preparation and use of MES buffers in common laboratory procedures.

Preparation of a 0.1 M MES Buffer Solution

This protocol outlines the steps to prepare a 0.1 M MES buffer solution, which can be adjusted to the desired pH.

Materials:

-

This compound (or MES free acid)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment

-

pH meter

-

Volumetric flask

-

Stir plate and stir bar

Procedure:

-

Weighing: For a 1 L solution, weigh out the appropriate amount of this compound. The exact weight will depend on the degree of hydration. For MES monohydrate (MW: 213.25 g/mol ), use 21.33 g. For the free acid (MW: 195.24 g/mol ), use 19.52 g.

-

Dissolving: Add the weighed MES to a beaker containing approximately 800 mL of deionized water. Place a stir bar in the beaker and stir on a stir plate until the MES is completely dissolved.

-

pH Adjustment: Calibrate the pH meter. While stirring, slowly add a solution of NaOH (e.g., 1 M) to raise the pH or HCl to lower the pH until the desired value within the buffering range of MES (5.5-6.7) is reached.

-

Final Volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

-

Sterilization (Optional): For applications in cell culture or other sterile procedures, the buffer solution can be sterilized by filtration through a 0.22 µm filter.

Use of MES Buffer in Protein Crystallization

MES buffer is frequently employed in protein crystallization due to its low ionic strength and minimal interference with protein structure.

Methodology:

-

Protein Preparation: The protein of interest is purified and concentrated in a suitable low-salt buffer.

-

Crystallization Screen Setup: MES buffer is included as a component in crystallization screening solutions at various concentrations (typically 50-100 mM) and pH values within its buffering range.

-

Vapor Diffusion: In a typical hanging-drop or sitting-drop vapor diffusion experiment, a small volume of the protein solution is mixed with an equal volume of the crystallization solution containing MES buffer. This drop is then equilibrated against a larger reservoir of the crystallization solution.

-

Crystal Growth: The setup is incubated under controlled temperature conditions, and crystal growth is monitored over time. The stable pH provided by the MES buffer is crucial for reproducible crystal formation.

Visualizing Workflows and Concepts

To further elucidate the role and preparation of this compound, the following diagrams are provided.

Applications in Drug Development

The properties of MES make it a valuable tool in various stages of drug development.

-

Formulation Stability: MES is used to maintain a stable pH in pharmaceutical formulations, which is critical for the solubility, stability, and efficacy of active pharmaceutical ingredients (APIs).

-

In Vitro Assays: Its biological compatibility and low interference make it an ideal buffer for a wide range of in vitro assays, including enzyme kinetics and cell-based studies, which are essential for drug screening and characterization.[8]

-

Protein-Based Therapeutics: For protein-based drugs, maintaining a specific pH is crucial for stability and to prevent aggregation. MES is often used in the formulation of these therapeutics.

Conclusion

This compound is a versatile and reliable buffering agent with well-characterized chemical properties that make it suitable for a broad spectrum of applications in research and drug development. Its ability to maintain a stable pH in the physiological range, coupled with its minimal interaction with biological molecules, ensures its continued importance in the scientific community. The detailed protocols and conceptual diagrams provided in this guide serve as a practical resource for scientists and researchers leveraging the unique advantages of MES in their work.

References

- 1. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]

- 2. scbt.com [scbt.com]

- 3. MES [drugfuture.com]

- 4. FAIRsharing [fairsharing.org]

- 5. scribd.com [scribd.com]

- 6. geo.arizona.edu [geo.arizona.edu]

- 7. Crystallography Open Database – an open-access collection of crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(N-Morpholino)-ethanesulfonic acid | C6H13NO4S | CID 4478249 - PubChem [pubchem.ncbi.nlm.nih.gov]

MES buffer effective pH range and applications

An In-depth Technical Guide to MES Buffer: Properties, Applications, and Protocols

Introduction to MES Buffer

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer developed by Dr. Norman Good and his colleagues in the 1960s.[1] It is one of the original "Good's buffers," a series of buffering agents designed to meet the specific needs of biochemical and biological research.[1][2] Key characteristics of MES include its pKa of approximately 6.1, high water solubility, low permeability through biological membranes, and minimal interference with biological reactions, including negligible binding to most metal ions.[1][3][4][5] Its low UV absorbance also makes it ideal for spectrophotometric studies.[3] These properties make MES an invaluable tool for researchers requiring stable pH control in the slightly acidic range.

Core Properties of MES Buffer

The primary function of MES is to maintain a stable pH within its effective buffering range. This is governed by its acid dissociation constant (pKa).

Effective pH Range and pKa

MES is most effective at maintaining a stable pH in the range of 5.5 to 6.7 .[3][6][7][8][9] The buffering capacity is maximized at a pH equal to its pKa, which is approximately 6.15 at 25°C .[3][6] A common rule of thumb is that a buffer is effective within a range of pKa ± 1 pH unit.[10]

Temperature Dependence of pKa

The pKa of MES, and consequently its buffering pH, is sensitive to temperature changes. As temperature decreases, the pKa increases, and as temperature increases, the pKa decreases. This is a critical consideration for experiments conducted at temperatures other than ambient (25°C). The change in pKa for MES per degree Celsius (dpKa/dT) is approximately -0.011.[11][12]

Table 1: Physicochemical Properties of MES Buffer

| Property | Value | References |

|---|---|---|

| Chemical Formula | C₆H₁₃NO₄S | [1][3] |

| Molecular Weight | 195.24 g/mol | [3] |

| pKa (at 20°C) | 6.15 | [1][11] |

| pKa (at 25°C) | 6.10 - 6.15 | [2][3][8] |

| pKa (at 37°C) | 5.97 | [2] |

| Effective pH Range | 5.5 – 6.7 | [3][6][8][13] |

| ΔpKa/°C | -0.011 |[11][12] |

Applications in Research and Development

MES buffer's unique properties make it suitable for a wide array of applications across various scientific disciplines.

Table 2: Key Applications of MES Buffer

| Application Area | Specific Use Cases | Rationale and Benefits | References |

|---|---|---|---|

| Protein Biochemistry | Cation-exchange chromatography, hydroxyapatite (B223615) chromatography, gel filtration chromatography, and enzyme kinetics assays. | MES is an anionic buffer that does not coordinate with most metal ions, preventing interference. Its pH range is ideal for purifying and analyzing proteins with acidic to neutral isoelectric points. | [3][6][14][15] |

| Electrophoresis | Used as a running buffer, particularly for Bis-Tris gels (SDS-PAGE) to separate small to medium-sized proteins. | Provides a stable, slightly acidic environment for consistent and reproducible separation of biomolecules. | [3][9][16][17] |

| Cell Culture | Included in media for growing mammalian, bacterial, yeast, and plant cells. | Maintains a stable physiological pH, which is critical for cell viability and growth. MES is not metabolized by cells. | [3][4][13][14][16] |

| Diagnostic & Biopharma | Used in diagnostic assays, drug formulation studies, and in the production of biologic drugs. | Ensures stable reaction conditions for accuracy and reproducibility. Helps assess the stability of active pharmaceutical ingredients (APIs). | [3][15][16] |

| Molecular Biology | Used in protocols for studying proteins like Tau and in the preparation of chloroplasts for phosphorylation studies. | Provides a non-toxic and stable pH environment required for sensitive molecular interactions. |[9] |

Experimental Protocols

Accurate preparation is key to the performance of any buffer solution. Below are detailed protocols for preparing MES buffer.

Protocol 1: Preparation of 0.1 M MES Buffer (pH 6.0)

This protocol uses MES free acid and adjusts the pH with a strong base (NaOH).

Materials:

-

2-(N-morpholino)ethanesulfonic acid (MES) Free Acid (MW: 195.24 g/mol )

-

Sodium Hydroxide (NaOH) solution (e.g., 10 N)

-

High-purity, deionized water

-

Calibrated pH meter

-

Stir plate and stir bar

-

Graduated cylinders and a volumetric flask

Methodology:

-

Weigh MES Powder: For 1 liter of a 0.1 M solution, weigh out 19.52 g of MES free acid.[4]

-

Dissolve in Water: Add the MES powder to a beaker containing approximately 800 mL of deionized water.[3][17] Place the beaker on a stir plate and stir until the powder is completely dissolved.

-

Adjust pH: Place the calibrated pH meter electrode into the solution. Slowly add the NaOH solution dropwise while monitoring the pH.[3][4] Continue adding base until the pH reaches exactly 6.0.

-

Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.[3][18]

-

Sterilization (Optional): If required for the application (e.g., cell culture), sterilize the buffer by passing it through a 0.22 µm filter.[3]

-

Storage: Store the prepared buffer in a sterile, airtight container at 4°C.[3][18] The solution is typically stable for several months.[3]

Protocol 2: MES Buffer in Cation-Exchange Chromatography

MES is frequently used as the equilibration and wash buffer (Buffer A) in cation-exchange chromatography for protein purification.

Objective: To equilibrate a cation-exchange column and wash away unbound proteins.

Materials:

-

Buffer A (Equilibration/Wash): 20 mM MES, pH 6.0

-

Buffer B (Elution): 20 mM MES, 1 M NaCl, pH 6.0

-

Cation-exchange chromatography column and system

-

Protein sample dialyzed against Buffer A

Methodology:

-

Prepare Buffers: Prepare stock solutions of Buffer A and Buffer B according to Protocol 1, adding NaCl to Buffer B before the final volume adjustment.

-

Column Equilibration: Equilibrate the cation-exchange column by pumping 5-10 column volumes of Buffer A through it until the pH and conductivity of the outlet stream match that of the buffer.

-

Sample Loading: Load the protein sample, which has been previously dialyzed into Buffer A, onto the column.

-

Washing: Wash the column with 5-10 column volumes of Buffer A to remove any proteins that do not bind to the resin under these pH conditions.

-

Elution: Elute the bound protein(s) from the column by applying a linear gradient of Buffer B or by a step elution. The increasing salt concentration (NaCl) competes with the bound protein for the charged sites on the resin.

Visualizations

Buffer Preparation Workflow

Caption: A step-by-step workflow for preparing MES buffer from its free acid form.

Role in Cation-Exchange Chromatography

Caption: Use of MES buffer for equilibration, washing, and elution steps.

References

- 1. MES (buffer) - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. biochemazone.com [biochemazone.com]

- 4. MES (2-Morpholinoethanesulfonic acid)Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]

- 7. bostonbioproducts.com [bostonbioproducts.com]

- 8. Useful pH Range of Biological Buffers - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 9. Applications and Preparation of MOPS and MES Buffer [yacooscience.com]

- 10. researchgate.net [researchgate.net]

- 11. promega.com [promega.com]

- 12. researchgate.net [researchgate.net]

- 13. MES 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 14. The role and function of MES compounds - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 15. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 16. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 17. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 18. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Solubility of MES Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(N-morpholino)ethanesulfonic acid hydrate (B1144303) (MES hydrate), a widely used zwitterionic buffer in biological and biochemical research. Understanding the solubility characteristics of this compound is critical for its effective application in various experimental and formulation contexts.

Core Concepts

This compound is one of the "Good's buffers," developed to meet specific criteria for biological research, including a pKa near physiological pH, high water solubility, and minimal solubility in non-aqueous solvents.[1] Its chemical structure, featuring a morpholine (B109124) ring and an ethanesulfonic acid group, imparts high polarity, making it readily soluble in aqueous solutions and largely insoluble in most organic solvents. This property is advantageous as it minimizes the buffer's interaction with biological membranes and nonpolar molecules.[2][3]

Quantitative Solubility Data

The following tables summarize the known quantitative solubility of this compound in water and other solvents.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Molarity (mol/L) | Grams per Liter (g/L) |

| 0 | ~0.65 | ~138.6 |

| 20 | 0.5 | 106.6 |

| 20 | Not Specified | 310[4][5] |

| 20 | Not Specified | 335.3 |

| Not Specified | ~1.3 (20g in 80mL) | 250[6] |

Note: The molecular weight of MES monohydrate (213.25 g/mol ) was used for conversions. Some sources may refer to the anhydrous form (195.24 g/mol ), which can lead to slight variations in calculated g/L values.

Table 2: Solubility of this compound in Other Solvents

| Solvent | Temperature (°C) | Solubility |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 26 mg/mL |

MES is generally characterized by its minimal solubility in all other solvents besides water.[1] For most organic solvents such as ethanol, methanol, and acetone, this compound is considered to have very low solubility.

Experimental Protocols

Accurate determination of solubility is essential for various applications. The equilibrium solubility method, particularly the shake-flask technique, is a robust and widely accepted protocol.

Detailed Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of this compound.

1. Materials and Equipment:

-

This compound (crystalline powder)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Glass flasks or vials with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

pH meter

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a flask. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required to reach equilibrium.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

To separate the solid from the liquid phase, centrifuge the sample at a controlled temperature.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the concentration of MES in the diluted solution using a calibrated analytical instrument. For UV-Vis spectrophotometry, a standard curve of known MES concentrations should be prepared.

-

Calculate the original concentration of the saturated solution, which represents the solubility of this compound at that temperature.

-

3. Data Analysis:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Report the solubility as an average of the triplicate measurements with the standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for solubility determination.

References

An In-depth Technical Guide to MES Buffers: MES Free Acid Monohydrate vs. MES Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

In the realms of biological and pharmaceutical sciences, the precise control of pH is paramount. MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer, one of the original "Good's buffers," widely favored for its stability and compatibility with biological systems.[1][2][3] It is particularly valued for its effective buffering capacity between pH 5.5 and 7.0, minimal ultraviolet (UV) absorbance, and its reluctance to form complexes with most metal ions.[1][3][4][5] This guide provides a detailed comparison between the two most common forms used in buffer preparation: MES Free Acid Monohydrate and MES Sodium Salt.

Core Chemical and Physical Properties

When preparing an MES buffer, researchers typically start with either the acidic form (MES Free Acid Monohydrate) and titrate with a strong base, or use a combination of the free acid and its conjugate base (MES Sodium Salt).[4][6][7] The choice of starting material can impact the final ionic strength and preparation workflow.

The term "MES Hydrate" can be ambiguous, sometimes referring to the monohydrate form of the free acid.[3][8] For clarity, this guide distinguishes between the well-defined MES Free Acid Monohydrate and MES Sodium Salt.

Data Presentation: Comparative Properties

The quantitative properties of MES Free Acid Monohydrate and MES Sodium Salt are summarized below for easy comparison.

| Property | MES Free Acid Monohydrate | MES Sodium Salt |

| Synonyms | 2-(N-Morpholino)ethanesulfonic acid, monohydrate[8][9][10] | 4-Morpholineethanesulfonic acid sodium salt[11][12] |

| CAS Number | 145224-94-8[9][10][13] | 71119-23-8[11][14][15] |

| Molecular Formula | C₆H₁₃NO₄S · H₂O[4][9] | C₆H₁₂NNaO₄S[15] |

| Molecular Weight | 213.25 g/mol [4][9][10][16] | 217.22 g/mol [11][15] |

| pKa (at 25°C) | 6.10 ± 0.05[10][16] | pKa of the conjugate acid is ~6.1[14] |

| Effective pH Range | 5.5 - 6.7[2][4][17] | 5.5 - 6.7[14][17] |

| Appearance | White crystalline powder[7] | White crystalline powder[14] |

| Solubility in Water | Soluble, 0.5 M is clear and colorless[18] | Soluble, ~2.3 M is clear and colorless[19] |

| pH of 1% Solution | 3.5 - 4.1[10][16] | ~9 - 10[19] |

Visualization of Key Concepts

Chemical Structures

The fundamental difference between the two forms is the protonation state of the sulfonic acid group.

Caption: Chemical structures of MES free acid and its conjugate base.

Buffer Titration and Buffering Range

The effectiveness of a buffer is centered around its pKa. The diagram below illustrates that the maximum buffering capacity is achieved when the concentrations of the acidic and basic forms are equal (pH = pKa).

Caption: Conceptual diagram of MES buffer action around its pKa.

Experimental Protocols: Buffer Preparation

The method of preparation depends on the desired final concentration, pH, and control over ionic strength.

Method A: Titration of MES Free Acid Monohydrate

This is the most common method. It involves dissolving the free acid and adjusting the pH upwards with a strong base. The final concentration of the conjugate base (and thus the salt) is determined by the amount of base added.

Protocol to Prepare 1 L of 0.1 M MES Buffer, pH 6.1:

-

Weigh: Accurately weigh 21.325 g of MES Free Acid Monohydrate (MW: 213.25 g/mol ).

-

Dissolve: Add the powder to a beaker containing approximately 800 mL of high-purity, nuclease-free water. Stir with a magnetic stir bar until fully dissolved.[20][21] The initial pH of the solution will be acidic, around 3-4.[10][16][18]

-

Adjust pH: Place a calibrated pH electrode in the solution. Slowly add a concentrated solution of sodium hydroxide (B78521) (e.g., 10 N NaOH) dropwise while monitoring the pH.[6][20][22]

-

Final Volume: Continue adding base until the pH reaches exactly 6.1. Be careful not to overshoot the target pH. Once the target pH is stable, transfer the solution to a 1 L graduated cylinder and add water to bring the final volume to 1.0 L.[20][21]

-

Sterilization: Sterilize the buffer by passing it through a 0.22 µm filter.[17][18] Autoclaving is not recommended as it can cause the solution to turn yellow, although the pH may not change significantly.[7][18][19] Store the buffer at 2-8°C, where it is stable for months.[18][19]

Method B: Mixing MES Free Acid and MES Sodium Salt

This method is useful when precise control of the buffer components is required and avoids the large pH swing from titration.

Protocol to Prepare 1 L of 0.1 M MES Buffer, pH 6.1:

-

Prepare Stock Solutions:

-

0.1 M MES Free Acid Monohydrate: Dissolve 21.325 g of MES Free Acid Monohydrate in water to a final volume of 1 L.

-

0.1 M MES Sodium Salt: Dissolve 21.722 g of MES Sodium Salt in water to a final volume of 1 L.

-

-

Mix Solutions: According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), a pH of 6.1 (equal to the pKa) requires an equimolar ratio of the conjugate base (MES Sodium Salt) and the free acid.

-

Combine: Mix 500 mL of the 0.1 M MES Free Acid Monohydrate solution with 500 mL of the 0.1 M MES Sodium Salt solution.

-

Verify and Adjust: Check the pH of the final mixture with a calibrated pH meter. If necessary, make minor adjustments by adding small volumes of the appropriate stock solution.[6]

-

Sterilize and Store: Filter-sterilize and store at 2-8°C as described in Method A.

Workflow for Buffer Preparation

Caption: Workflow comparison for preparing MES buffer via titration vs. mixing.

Applications in Research and Drug Development

MES buffer's unique properties make it a versatile tool in a wide array of applications.[1][23]

-

Biotechnology and Pharmaceuticals: It is used to stabilize active pharmaceutical ingredients (APIs) and diagnostic reagents during manufacturing and in protein assays.[1] In drug development, it is suitable for toxicity studies and for evaluating the in-vitro dissolution of drug formulations like liposomes.[23]

-

Protein Purification and Analysis: MES is an excellent non-coordinating buffer for use in solutions containing metal ions, making it ideal for techniques like chromatography where buffer-metal interactions could interfere with results.[3][4] It is also commonly used as a running buffer in electrophoresis techniques like SDS-PAGE.[1][2]

-

Cell Culture: MES is frequently included in culture media for bacteria, yeast, and mammalian cells to maintain a stable physiological pH, which is crucial for optimal cell growth and function.[1][4] However, it can be toxic to plants at concentrations above 10 mM.[22]

-

Enzyme Assays: The stability of MES and its low interference with biological reactions make it a reliable choice for studying enzyme kinetics.[5][17]

Conclusion and Recommendations

Both MES Free Acid Monohydrate and MES Sodium Salt are essential for preparing high-quality MES buffers.

-

Choose MES Free Acid Monohydrate when preparing a buffer from a single component is desired. The titration method is straightforward but introduces counter-ions (e.g., Na⁺ from NaOH) that increase the final ionic strength of the solution.

-

Choose a combination of MES Free Acid Monohydrate and MES Sodium Salt when precise control over the final ionic strength is critical and you want to avoid adding other ions (like Cl⁻ from HCl or Na⁺ from NaOH) for pH adjustment.

For all applications, using high-purity reagents is crucial to ensure reproducibility and avoid interference from contaminants like heavy metals. Proper storage and handling, including filter sterilization instead of autoclaving, will maintain the buffer's integrity and performance.

References

- 1. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 2. 15 uses of MES Buffer you didn't know - Blogue - Hopax Fine Chemicals [hopaxfc.com]

- 3. MES (buffer) - Wikipedia [en.wikipedia.org]

- 4. goldbio.com [goldbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. MES monohydrate | 145224-94-8 [chemicalbook.com]

- 8. MES, Monohydrate, Free Acidline, Crystal, Ultrapure Bioreagent, J.T. Baker™ | Fisher Scientific [fishersci.ca]

- 9. mpbio.com [mpbio.com]

- 10. BioShop Canada Inc. | MES, Free Acid, Monohydrate Ultra Pure Grade, min 99.5% [bioshopcanada.com]

- 11. biospectra.us [biospectra.us]

- 12. fishersci.com [fishersci.com]

- 13. biobasic.com [biobasic.com]

- 14. isg.ku.edu.tr [isg.ku.edu.tr]

- 15. mainchem.com [mainchem.com]

- 16. MES, Free Acid, Monohydrate, Ultra Pure Grade - Buffer solutions - Product Details [shop.eproscience.com]

- 17. biochemazone.com [biochemazone.com]

- 18. synthesisgene.com [synthesisgene.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 21. Advantages and configuration methods of MES buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 22. goldbio.com [goldbio.com]

- 23. The role and function of MES compounds - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

An In-depth Technical Guide to Good's Buffers for Biological and Pharmaceutical Research

In the landscape of biochemical and pharmaceutical research, the precise control of pH is not merely a technicality but a fundamental requirement for experimental validity and reproducibility. The introduction of zwitterionic buffers by Dr. Norman E. Good and his colleagues in the 1960s marked a paradigm shift from traditional buffering agents like phosphates and Tris, which often presented issues of biological interference.[1][2] This guide provides a comprehensive overview of "Good's buffers," their selection criteria, quantitative properties, and practical applications, with a specific focus on MES (2-(N-morpholino)ethanesulfonic acid).

The Core Principles: Good's Criteria for Buffer Selection

Dr. Good established a series of criteria to identify buffers that would be minimally intrusive in biological systems.[3] These principles remain the gold standard for selecting appropriate buffering agents in modern research.

Table 1: Good's Criteria for an Ideal Biological Buffer

| Criterion | Description | Significance in Research |

| pKa between 6.0 and 8.0 | The buffer's pKa should lie within the physiological pH range to provide maximal buffering capacity where most biological reactions occur.[4][5] | Ensures stable pH control for experiments involving enzymes, cells, and biomolecules, which are highly sensitive to pH fluctuations. |

| High Water Solubility | The buffer must be highly soluble in aqueous systems and poorly soluble in nonpolar organic solvents.[2][4] | This prevents the buffer from permeating biological membranes and accumulating in nonpolar compartments like the cell membrane.[4][5] |

| Membrane Impermeability | The buffer should not be able to cross biological membranes.[4][5] | Reduces the risk of the buffer interfering with intracellular processes and accumulating within cells.[2] |

| Minimal Salt Effects | The buffer should have minimal interaction with the ionic composition of the medium.[3][4] | Avoids unintended alterations to protein conformation and enzymatic activity that can be caused by high ionic strength. |

| Minimal Cation Interaction | The buffer should not form significant complexes with metal cations (e.g., Mg²⁺, Ca²⁺, Mn²⁺) that are often essential cofactors.[4][6] | Prevents the chelation of crucial metal ions, which could inhibit enzyme function or disrupt cellular signaling. |

| Temperature & Concentration Stability | The buffer's pKa should show minimal change with variations in temperature and concentration.[2][3] | Guarantees consistent pH control under diverse experimental conditions, such as during temperature-shift studies. |

| Chemical and Enzymatic Stability | The buffer must be resistant to both enzymatic and non-enzymatic degradation under experimental conditions.[4][5] | Ensures the buffer's integrity throughout the experiment and prevents the formation of potentially inhibitory byproducts.[3] |

| Biochemical Inertness | The buffer should not participate in or influence the biochemical reactions being studied.[3][4] | This is critical to ensure that experimental observations are a direct result of the variables being tested, not an artifact of the buffer. |

| Low UV/Visible Absorbance | The buffer should not absorb light at wavelengths greater than 230 nm.[4][5] | Avoids interference with common spectrophotometric assays used to quantify proteins and nucleic acids (e.g., at 260 nm and 280 nm).[7] |

| Ease of Synthesis & Purity | The buffer should be simple and cost-effective to synthesize and purify.[4][5] | Makes high-quality buffers accessible for routine and large-scale research applications. |

A Comparative Look at Common Good's Buffers

While MES is a foundational Good's buffer, many others have been developed to cover a wide physiological pH range. The choice of buffer is dictated by the specific pH requirements of the experiment.

Table 2: Physicochemical Properties of Selected Good's Buffers

| Buffer | pKa (at 25°C) | Useful pH Range | ΔpKa/°C | Molecular Weight ( g/mol ) | Metal Binding Notes |

| MES | 6.10[8] | 5.5 - 6.7[7][8] | -0.011[5] | 195.24[7] | Weakly binds Ca²⁺, Mg²⁺, Mn²⁺. Negligible binding with Cu²⁺.[9][10] |

| PIPES | 6.76[8][11] | 6.1 - 7.5[8][11] | -0.0085 | 302.37 | Forms complexes with some metals. |

| MOPS | 7.14[8] | 6.5 - 7.9[8][11] | -0.013[12] | 209.26 | May interact with some metal ions. |

| HEPES | 7.48[8][11] | 6.8 - 8.2[8][11] | -0.014 | 238.30 | Can affect metal-dependent reactions. |

| Tricine | 8.05[11] | 7.4 - 8.8[8] | -0.021 | 179.17 | Can chelate divalent cations. |

| Bicine | 8.26[8] | 7.6 - 9.0[8][11] | -0.018 | 163.17 | Used in low-temperature electrophoresis.[11] |

| CAPS | 10.40[8] | 9.7 - 11.1[8] | -0.018 | 221.32 | Often used for protein sequencing and western blot transfers. |

Logical Workflow for Buffer Selection

Choosing the correct buffer is a critical first step in experimental design. The following diagram illustrates a logical workflow for selecting an appropriate Good's buffer based on key experimental parameters.

Caption: A decision-making workflow for selecting an appropriate Good's buffer.

Experimental Protocols

This protocol allows for the empirical verification of a buffer's pKa, which can be influenced by temperature and ionic strength.[13][14]

Materials:

-

Buffer substance (e.g., MES, HEPES)

-

Calibrated pH meter and electrode

-

Standardized 0.1 M NaOH and 0.1 M HCl solutions

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Deionized water

Procedure:

-

Prepare a 0.1 M solution of the buffer's acidic form in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

-

Begin stirring at a moderate speed. Record the initial pH of the solution.[15]

-

Add small, precise increments (e.g., 0.5 mL) of the standardized 0.1 M NaOH solution using a burette.[15]

-

After each addition, allow the pH reading to stabilize and record the value.

-

Continue the titration until the pH has risen several units above the expected pKa.

-

Plot the recorded pH values against the volume of NaOH added.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point, which is the midpoint of the steepest region of the curve.[15]

This method provides a way to screen for a buffer's potential to chelate metal ions, which can inhibit metalloenzymes.[16]

Materials:

-

UV/Vis spectrophotometer

-

Buffer solutions to be tested (e.g., MES, Tricine)

-

Metal ion solution (e.g., 2 mM FeCl₂)

-

Metallo-chromic indicator dye (e.g., Ferrozine)

-

96-well microplate

Procedure:

-

In a microplate well, mix the buffer solution with the metal ion solution (e.g., 50 µL of FeCl₂).[16] Allow a brief incubation for potential chelation to occur.

-

Add the indicator dye (e.g., 200 µL of 5 mM Ferrozine). The indicator will form a colored complex with any free (unchelated) metal ions.[16]

-

Measure the absorbance at the appropriate wavelength for the metal-indicator complex (e.g., 562 nm for the Fe²⁺-Ferrozine complex).

-

A control reaction containing the metal ion and indicator without the buffer is used as a reference for 0% chelation.

-

The percentage of metal chelation by the buffer is calculated by comparing the absorbance of the sample to the control. A lower absorbance in the presence of the buffer indicates a higher degree of chelation.

Application in a Biological Context: The MAPK/ERK Signaling Pathway

Maintaining a stable physiological pH is paramount when studying cellular signaling cascades like the MAPK/ERK pathway, which governs cell proliferation, differentiation, and survival.[17] In vitro kinase assays and cell lysis procedures for immunoblotting rely on robust buffering to preserve enzyme activity and protein integrity.[18][19]

Caption: The MAPK/ERK signaling cascade, often studied using Good's buffers.

References

- 1. grokipedia.com [grokipedia.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. promegaconnections.com [promegaconnections.com]

- 4. Good's buffers - Wikipedia [en.wikipedia.org]

- 5. Good’s buffers | Protocols Online [protocolsonline.com]

- 6. bostonbioproducts.com [bostonbioproducts.com]

- 7. biochemazone.com [biochemazone.com]

- 8. Useful pH Range of Biological Buffers - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 9. MES (buffer) - Wikipedia [en.wikipedia.org]

- 10. Biological buffers pKa calculation [reachdevices.com]

- 11. interchim.fr [interchim.fr]

- 12. scribd.com [scribd.com]

- 13. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 14. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]

- 15. pg.edu.pl [pg.edu.pl]

- 16. mdpi.com [mdpi.com]

- 17. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Introduction: The Role of MES in Biological Research

An In-depth Technical Guide to MES Buffer-Metal Ion Interactions for Researchers

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer developed by Norman Good and his colleagues in the 1960s.[1] It is widely used in biology and biochemistry to maintain a stable pH environment. With a pKa of approximately 6.15 at 20°C, MES is effective for buffering solutions in the pH range of 5.5 to 6.7.[1] A key criterion in the development of Good's buffers was the minimization of interaction with metal ions, a property often described as "non-coordinating".[1][2] This characteristic is intended to make MES an ideal choice for studying metal-dependent enzymes or reactions where metal ion concentration is a critical variable.[2][3]

However, the assumption that MES is entirely non-coordinating is an oversimplification. While its interaction with many metal ions is significantly weaker than that of common buffers like phosphate (B84403) or citrate, evidence from various studies indicates that MES can and does form complexes with certain metal cations.[4] These interactions, though often weak, can have significant consequences in sensitive biochemical and cellular assays, potentially altering enzyme kinetics, interfering with metal-dependent processes, and leading to the misinterpretation of experimental results.[5]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of MES buffer's interactions with metal ions. It consolidates available quantitative data, details key experimental protocols for characterizing these interactions, and offers visual aids and practical guidance to ensure the appropriate and informed use of MES in a research setting.

The Coordinating Nature of MES: A Critical Evaluation

The designation of MES as a "non-coordinating" buffer stems from its chemical structure, which lacks the primary amine and carboxyl groups that are common strong metal-binding sites in other buffers like Tris or glycine. However, the morpholinic ring's nitrogen and oxygen atoms, along with the sulfonate group, can participate in weak coordination with metal ions.

The scientific literature presents a conflicting view on the extent of these interactions. Some studies, using methods like isothermal titration calorimetry (ITC), have concluded that MES at pH 6.0 does not form complexes with a range of divalent cations including Zn²⁺, Cd²⁺, Ca²⁺, Co²⁺, Mg²⁺, Mn²⁺, and Ni²⁺, and shows only "imperceptible" complexation with Cu²⁺ and Pb²⁺.[6][7] Conversely, other research groups, often employing potentiometric titration, have successfully modeled and calculated stability constants for MES complexes with several of these same ions, including Cu(II), Ni(II), Co(II), Zn(II), Ca(II), Mg(II), and Mn(II).[4] These discrepancies may arise from differences in experimental conditions (e.g., pH, ionic strength), the sensitivity of the analytical techniques employed, or the complexity of the equilibrium models used for data analysis.[1][4]

The crucial takeaway for researchers is that MES should be considered a weakly coordinating buffer rather than a truly non-interacting one. This weak interaction may be negligible in many applications but can become a critical confounding factor in systems highly sensitive to metal ion concentration.

Quantitative Data on MES-Metal Ion Interactions

The strength of the interaction between a metal ion (M) and a ligand like MES (L) is quantified by the stability constant (or formation constant), typically expressed in logarithmic form (log K). A higher log K value indicates a more stable complex. While a comprehensive and universally agreed-upon set of stability constants for MES does not exist due to the conflicting reports, data from specific studies provide valuable insight.

The table below summarizes stability constants for 1:1 metal-MES complexes as determined by potentiometric titration in one such study.

| Metal Ion | Log K₁ (ML) | Experimental Conditions | Reference |

| Co(II) | 1.34 | T = 298.15 K, I = 100 mM NaClO₄ | [1] |

| Ni(II) | 1.81 | T = 298.15 K, I = 100 mM NaClO₄ | [1] |

| Cu(II) | Negligible to weak binding reported | Conflicting reports in literature | [1][6] |

| Ca(II), Mg(II), Mn(II) | Weak binding reported | Conflicting reports in literature | [1][4] |

| Zn(II), Cd(II), Pb(II) | No complexation detected at pH 6.0 | Reported in specific ITC studies | [6][7] |

Note: The stability of transition metal complexes often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[8][9] The reported data for Co(II) and Ni(II) are consistent with this trend. The conflicting reports for Cu(II) highlight the complexities of measuring these weak interactions.

Impact on Experimental Systems and Assays

Even a weak interaction, represented by a low stability constant, can significantly impact experimental outcomes by reducing the concentration of free, hydrated metal ions. This is particularly relevant for metalloenzymes, where the metal ion acts as a critical cofactor for catalytic activity or structural integrity.

Consequences for Researchers:

-

Altered Enzyme Kinetics: If MES weakly chelates a required metal cofactor, the apparent Michaelis constant (Kₘ) may be altered, or the maximum velocity (Vₘₐₓ) may be reduced. This can lead to an inaccurate assessment of enzyme performance or the potency of an inhibitor.[5]

-

Inaccurate Binding Affinities: In drug development, determining the binding affinity of a compound to a metalloprotein can be skewed if the buffer competes with the protein for the metal ion.

-

Assay Interference: Beyond simple chelation, MES has been shown to directly interfere in certain assays, such as those involving the oxidation of phenolic compounds by peroxidase.[10]

The following diagram illustrates the potential cascade of effects stemming from a seemingly minor buffer-metal interaction.

Caption: Logical flow of MES-metal interaction impacting experimental results.

Experimental Protocols for Characterizing Interactions

To avoid ambiguity, researchers can experimentally determine the extent of buffer-metal ion interaction within their system. Potentiometric titration and isothermal titration calorimetry are two powerful and commonly used techniques for this purpose.

Potentiometric Titration

This classical method determines stability constants by measuring changes in hydrogen ion concentration (pH) as a metal-ligand system is titrated with a strong base.

Methodology:

-

Calibration: Calibrate a high-precision pH meter with at least two standard buffers (e.g., pH 4.01, 7.00, 9.20) at the desired experimental temperature (e.g., 25°C).[4][11]

-

Solution Preparation: Prepare stock solutions of a strong acid (e.g., 0.1 M HClO₄), a carbonate-free strong base (e.g., 0.1 M NaOH), the buffer (MES), the metal salt (e.g., Ni(NO₃)₂), and an inert salt (e.g., 1.0 M NaClO₄) to maintain constant ionic strength.[10][11]

-

Titration Sets: Perform a series of titrations on solutions with a constant total volume in a thermostated vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.[11]

-

Titration A (Acid): Acid + Inert Salt. This calibrates the electrode system and determines the precise concentration of the base.

-

Titration B (Ligand): Acid + Inert Salt + MES. This is used to determine the protonation constant(s) of MES.

-

Titration C (Complex): Acid + Inert Salt + MES + Metal Salt. The deviation of this curve from Titration B indicates complex formation.[11]

-

-

Data Analysis: The titration data (volume of titrant vs. pH) are processed using specialized software (e.g., HYPERQUAD). The software fits the data to a chemical model that includes protonation of the buffer and the formation of various metal-buffer species (e.g., ML, ML(OH)) to calculate the stability constants.[6]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding constant K, enthalpy ΔH, and stoichiometry N) in a single experiment.

Methodology:

-

Sample Preparation: Prepare the metal ion solution and the MES buffer solution. It is critical that both the titrant (in the syringe) and the titrand (in the sample cell) are in an identical, perfectly matched buffer to avoid large heats of dilution.[12] Degas all solutions thoroughly before use.

-

Direct Titration (for stronger interactions):

-

Place the MES solution in the ITC sample cell.

-

Fill the injection syringe with the metal salt solution.

-

Perform a series of small, timed injections of the metal solution into the MES solution while monitoring the heat change after each injection.

-

-

Displacement Titration (for weak interactions like MES):

-

Because the heat signal from weak MES-metal binding may be too small to measure accurately, a competitive displacement method is often used.[1]

-

Step 1: Titrate a strong, well-characterized chelator (e.g., nitrilotriacetic acid, NTA) with the metal ion in a non-interacting buffer to determine its binding thermodynamics.

-

Step 2: Repeat the titration of the strong chelator with the metal ion, but this time, perform the experiment in the MES buffer.[1]

-

-

Data Analysis: The heat generated by the displacement of MES from the metal ion by the stronger chelator is measured. By subtracting the known thermodynamics of the metal-chelator interaction, the software can accurately calculate the weaker thermodynamics of the metal-MES interaction.[1][3]

The following workflow diagram outlines the general process for assessing these interactions.

Caption: General experimental workflow for characterizing buffer-metal interactions.

Practical Guidance and Buffer Selection

Given the potential for interaction, researchers should adopt a critical approach when selecting MES for their experiments. The following decision flowchart can serve as a practical guide.

Caption: Decision flowchart for selecting MES buffer in metal-containing systems.

Conclusion and Recommendations

MES remains a valuable and effective buffer for a vast range of biological and biochemical applications, particularly due to its pKa and optical transparency. However, the evidence clearly indicates that it is not truly "non-coordinating." Researchers must move beyond this historical descriptor and treat MES as a weakly coordinating agent.

For scientists and drug development professionals working on systems involving metal ions, especially transition metals, this interaction cannot be ignored. The potential for even weak chelation to alter free metal ion concentrations can have profound effects on experimental outcomes.

Key Recommendations:

-

Acknowledge the Interaction: Be aware that MES can interact with divalent metal ions, particularly Co(II) and Ni(II), and potentially others.

-

Assess Sensitivity: Critically evaluate whether your specific assay or biological system is sensitive to minor fluctuations in free metal ion concentration.

-

Validate When Necessary: If your system is sensitive and you must use MES, perform validation experiments. Compare your results against those obtained in an alternative buffer (like PIPES) or titrate in additional metal ion to see if the measured activity changes.

-

Report Conditions: Always report the buffer identity and concentration used in your experiments, as this information is critical for the interpretation and replication of your findings.

By adopting a more informed and cautious approach, the scientific community can continue to use MES buffer effectively while minimizing the risk of generating artifacts and ensuring the accuracy and reliability of their research.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. tsijournals.com [tsijournals.com]

- 9. ajchem-b.com [ajchem-b.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 12. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

An In-depth Technical Guide to MES Hydrate for Researchers and Drug Development Professionals

Introduction

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer that is widely utilized in biochemistry, molecular biology, and drug development due to its stability and minimal interference with biological reactions. As one of the "Good's buffers" developed in the 1960s, MES is valued for its pKa of 6.15 at 20°C, making it an effective buffer in the pH range of 5.5 to 6.7.[1][2] This technical guide provides comprehensive information on MES hydrate, including its chemical properties, preparation protocols, and key applications, with a focus on its use in protein analysis and its interaction with cellular signaling pathways.

Physicochemical Properties of MES and its Hydrates

MES is available in anhydrous, hydrate, and monohydrate forms. It is crucial for researchers to distinguish between these forms as their molecular weights and CAS numbers differ, which is critical for accurate buffer preparation.

| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MES Anhydrous | 4432-31-9 | C₆H₁₃NO₄S | 195.24 |

| This compound | 1266615-59-1 | C₆H₁₃NO₄S · xH₂O | 195.24 (anhydrous basis) |

| MES Monohydrate | 145224-94-8 | C₆H₁₃NO₄S · H₂O | 213.25 |

Experimental Protocols

This protocol describes the preparation of a 0.5 M MES stock solution, which can be diluted for various applications.

Materials:

-

MES free acid (anhydrous, MW: 195.24 g/mol ) or MES monohydrate (MW: 213.25 g/mol )

-

Deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) solution

-

pH meter

-

Stir plate and stir bar

-

Graduated cylinders and beakers

-

0.22 µm filter for sterilization

Procedure:

-

Weighing MES: To prepare 1 liter of 0.5 M MES buffer, weigh out 97.62 g of MES free acid or 106.63 g of MES monohydrate.

-

Dissolving: Add the weighed MES powder to a beaker containing approximately 800 mL of dH₂O. Place the beaker on a stir plate and stir until the powder is completely dissolved. The initial pH of the solution will be around 3.2.[3]

-

pH Adjustment: While continuously stirring, slowly add 10 N NaOH to the solution to raise the pH to 6.0. Monitor the pH using a calibrated pH meter. Approximately 13.6 ml of 10N NaOH will be required for 1 L of 0.5M MES solution to reach pH 6.0.[3]

-

Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a 1 L graduated cylinder and add dH₂O to bring the final volume to 1 L.

-

Sterilization and Storage: Sterilize the buffer by passing it through a 0.22 µm filter. Store the solution at 4°C, where it is stable for several months.[3]

Workflow for preparing a 0.5 M MES stock solution.

MES buffer is frequently used as a running buffer in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), particularly with Bis-Tris gels, for the separation of small to medium-sized proteins.[4]

Materials:

-

Precast Bis-Tris polyacrylamide gel

-

20X MES SDS Running Buffer stock solution

-

Deionized water (dH₂O)

-

Protein samples

-

4X LDS Sample Buffer

-

10X Sample Reducing Agent (e.g., DTT)

-

Protein molecular weight marker

-

Electrophoresis tank and power supply

Procedure:

-

Prepare 1X MES SDS Running Buffer: Dilute the 20X MES SDS Running Buffer stock solution with deionized water. For 1 liter of 1X buffer, mix 50 mL of the 20X stock with 950 mL of dH₂O.[4]

-

Sample Preparation:

-

For reduced samples, combine your protein sample with 4X LDS Sample Buffer and 10X Sample Reducing Agent. A typical ratio is x µL of sample, 2.5 µL of 4X LDS Sample Buffer, and 1 µL of 10X Sample Reducing Agent, with dH₂O to a final volume of 10 µL.

-

For non-reduced samples, omit the Sample Reducing Agent.

-

Heat the prepared samples at 70°C for 10 minutes.[4]

-

-

Gel Electrophoresis Setup:

-

Assemble the precast gel in the electrophoresis tank.

-

Fill the inner (upper) and outer (lower) chambers of the tank with 1X MES SDS Running Buffer.

-

-

Loading and Running the Gel:

-

Load the prepared protein samples and a molecular weight marker into the wells of the gel.

-

Connect the electrophoresis tank to the power supply and run the gel at a constant voltage of 200 V. The typical run time is approximately 35-45 minutes, or until the dye front is near the bottom of the gel.[4][5]

-

-

Downstream Processing: After electrophoresis, the gel can be stained (e.g., with Coomassie Brilliant Blue) or used for Western blotting.

References

- 1. biochemazone.com [biochemazone.com]

- 2. MES (2-Morpholinoethanesulfonic acid)Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. Advantages and configuration methods of MES buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. protocols.io [protocols.io]

An In-depth Technical Guide to the Temperature Effects on MES Buffer pKa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influence of temperature on the acid dissociation constant (pKa) of 2-(N-morpholino)ethanesulfonic acid (MES), a widely used buffer in biological and biochemical research. Understanding this relationship is critical for ensuring the stability, accuracy, and reproducibility of experiments conducted under varying thermal conditions.

Introduction to MES Buffer

MES is a zwitterionic buffer developed by Norman Good and his colleagues in the 1960s.[1][2] It is favored in many biological applications due to its high water solubility, minimal permeability through biological membranes, and a pKa value that makes it an effective buffer in the acidic pH range of 5.5 to 6.7.[3][4] Like other "Good's buffers," MES is designed to have minimal interaction with biological systems and to be chemically and enzymatically stable.[1][2][5] However, like most buffers, its pKa is not immune to changes in temperature, a factor that must be carefully considered in experimental design.[6][7]

The dissociation equilibrium for MES is as follows:

H-MES⁺ ⇌ H⁺ + MES⁻

The pKa is the pH at which the protonated (H-MES⁺) and deprotonated (MES⁻) forms are present in equal concentrations, representing the point of maximum buffering capacity.[8]

Quantitative Effect of Temperature on MES pKa

The pKa of MES buffer exhibits a noticeable and predictable decrease as temperature increases. This inverse relationship is a critical consideration for researchers performing experiments at temperatures other than the standard 25°C.[7] The temperature dependence is often expressed as the change in pKa per degree Celsius, d(pKa)/dT. For MES, this value is approximately -0.011 pH units per °C.[9][10]

The following table summarizes the pKa of MES at various temperatures, compiled from multiple sources.

| Temperature (°C) | Temperature (K) | pKa Value |

| 20 | 293.15 | 6.15 - 6.16[2][4][5][11] |

| 25 | 298.15 | 6.10 - 6.15[3][4][5] |

| 37 | 310.15 | 5.97[4][5] |

This data highlights that if a MES buffer is prepared to pH 6.1 at 25°C, its pH will drop to approximately 5.97 when used in an assay at 37°C. This shift can significantly impact pH-sensitive biological reactions, such as enzyme kinetics or cell culture stability.

Thermodynamic Basis of Temperature Dependence

The relationship between the equilibrium constant (Ka) of an acid and temperature is described by the van't Hoff equation. This equation illustrates that the change in pKa is dependent on the standard enthalpy of dissociation (ΔH°).

The change in pKa with temperature can be used to calculate important thermodynamic quantities for the dissociation process, including changes in enthalpy (ΔH°), entropy (ΔS°), and heat capacity (ΔC°p).[12][13][14] For amine-based buffers like MES, the dissociation process is typically endothermic, meaning it absorbs heat. According to Le Chatelier's principle, an increase in temperature will shift the equilibrium to favor the dissociation of the protonated form, leading to a lower pKa.

Experimental Protocol for pKa Determination

The precise determination of a buffer's pKa at various temperatures is commonly achieved using potentiometric methods, specifically by measuring the electromotive force (e.m.f.) of a galvanic cell without a liquid junction.[12][14][15] This method provides highly accurate and reproducible results.

Objective: To determine the pKa of MES buffer at a range of temperatures (e.g., 5°C to 55°C).

Materials:

-

High-purity MES free acid

-

High-purity sodium salt of MES (or prepare by titrating MES acid with NaOH)

-

High-purity sodium chloride (NaCl)

-

Deionized, CO₂-free water

-

Platinum hydrogen electrode (Pt, H₂)

-

Silver-silver chloride electrode (Ag/AgCl)

-

Water bath or incubator with precise temperature control (±0.1°C)

-

High-impedance potentiometer or voltmeter

-

Calibrated thermometer

-

Glass cell designed for e.m.f. measurements

Methodology:

-

Buffer Solution Preparation:

-

Prepare a series of buffer solutions with known molalities of MES acid (m₁), sodium MES (m₂), and NaCl (m₃).[14][15] The NaCl is included to maintain a constant ionic strength.

-

A typical cell solution would be: Pt(s), H₂(g, 1 atm) | MES(m₁), NaMES(m₂), NaCl(m₃) | AgCl(s), Ag(s).[14][15]

-

Ensure all solutions are prepared using CO₂-free water to prevent interference from carbonic acid.

-

-

Electrochemical Cell Assembly:

-

Assemble the glass cell with the hydrogen electrode and the Ag/AgCl electrode immersed in the prepared buffer solution.

-

The hydrogen electrode requires a continuous stream of purified hydrogen gas.

-

Place the entire cell assembly into the temperature-controlled water bath.

-

-

Temperature Equilibration and Measurement:

-

Set the water bath to the first desired temperature (e.g., 5°C).

-

Allow the cell to equilibrate for at least 30-60 minutes until the temperature is stable and the e.m.f. reading is constant.

-

Record the stable e.m.f. reading and the precise temperature.

-

-

Data Collection Across Temperatures:

-

Increment the temperature in a stepwise manner (e.g., in 5°C intervals) up to the maximum desired temperature.

-

At each temperature step, repeat the equilibration and measurement process.

-

-

Calculation of pKa:

-

The pKa is calculated from the measured e.m.f. (E) using a derivation of the Nernst equation: pKa = (E - E°) / (RT/F) + log(m_Cl⁻ * m_MES-acid / m_MES-base) + log(γ_Cl⁻ * γ_MES-acid / γ_MES-base) where:

-

E° is the standard potential of the Ag/AgCl electrode.

-

R is the ideal gas constant.

-

T is the absolute temperature in Kelvin.

-

F is the Faraday constant.

-

m represents the molality of the species.

-

γ represents the activity coefficient of the species.

-

-

By extrapolating the results to zero ionic strength, the thermodynamic pKa can be determined.[13]

-

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationship between temperature and MES buffer performance.

References

- 1. Good's buffers - Wikipedia [en.wikipedia.org]

- 2. MES (buffer) - Wikipedia [en.wikipedia.org]

- 3. From water solubility to stability: high-quality MES buffer has these 4 characteristics - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. 缓冲液参考中心 [sigmaaldrich.com]

- 5. interchim.fr [interchim.fr]

- 6. medium.com [medium.com]

- 7. promegaconnections.com [promegaconnections.com]

- 8. Biological buffers pKa calculation [reachdevices.com]

- 9. itwreagents.com [itwreagents.com]

- 10. researchgate.net [researchgate.net]

- 11. promega.com [promega.com]

- 12. Acid-Base Behavior in 50-Percent Aqueous Methanol: Thermodynamics of the Dissociation of Protonated Tris(hydroxymethyl)aminomethane and Nature of the Solvent Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scirp.org [scirp.org]

- 15. Thermodynamics of the Second Stage Dissociation Step (pK2) of Buffer Monosodium 1,4-Piperazinediethanesulfonate from (278.15 to 328.15) K [scirp.org]

Methodological & Application

Application Notes and Protocols for MES Hydrate Buffer in Cell Culture Media